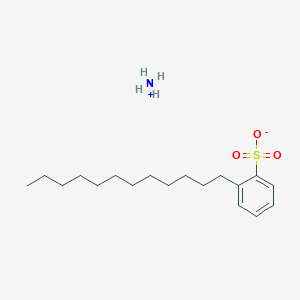
SULFURE D'ARSENIC (II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsenic (II) sulfide, with the chemical formula As₂S₂, is a compound composed of arsenic and sulfur. It is known for its distinct yellow-orange color and is found naturally in minerals such as realgar.
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Arsenic (II) sulfide, a stable inorganic arsenic compound, has been widely applied to treat various diseases . The primary targets of arsenic (II) sulfide are cancer cells . It induces ferroptotic cell death and activates antitumor immune responses . The compound also targets the B-cell lymphoma 9-like (BCL9L) protein .
Mode of Action
Arsenic (II) sulfide interacts with its targets by inducing ferroptosis, a form of programmed cell death . It further activates antitumor immune responses via BCL9L protein inhibition . The compound also causes notable glutathione peroxidase 4 (GPX4) downregulation in cancer cells .
Biochemical Pathways
Arsenic (II) sulfide affects various biochemical pathways. It is known to induce tumor cell apoptosis and target promyelocytic leukemia (PML), a gene prone to fusion with the retinoic acid receptor α (RARα) gene . Recent studies have shown that arsenic (II) sulfide can induce pyroptosis, ferroptosis, and necrosis in different types of tumors . It also interferes with cellular longevity by allosteric inhibition of an essential metabolic enzyme pyruvate dehydrogenase complex .
Pharmacokinetics
Arsenic is known to be a naturally toxic substance capable of eliciting a variety of dangerous adverse effects . The enzyme thioredoxin reductase has recently been identified as a target for arsenic trioxide .
Result of Action
The result of arsenic (II) sulfide’s action is the induction of cell death in cancer cells and the activation of antitumor immune responses . It causes notable GPX4 downregulation in cancer cells, dendritic cells (DCs) maturation, and subsequent effector CD8+ T-cells production induced by the AsS@PEG in the tumor microenvironment .
Action Environment
The action of arsenic (II) sulfide can be influenced by environmental factors. For instance, excessively reduced sulfide reacts with arsenic to form thioarsenic compounds, which enhance arsenic mobility in groundwater . Moreover, arsenic is one of the most prevalent toxic elements in the environment . Its toxicity, mobility, and fate in the environment are determined by a complex series of controls dependent on mineralogy, chemical speciation, and biological processes .
Analyse Biochimique
Biochemical Properties
The arsenic biogeochemical cycle is vastly influenced by the biotransformation of Arsenic (II) Sulfide . The bioavailability of arsenic species is greatly prejudiced by the microbial redox metabolism of carbon, iron, nitrogen, and sulphur . The fate of toxic environmental contaminants and nutrients is governed by the microbial arsenic transformations in the biogeochemical cycle .
Cellular Effects
Arsenic (II) Sulfide toxicity in the biosphere has affected different flora, fauna, and other environmental components . The majority of these problems are linked with Arsenic (II) Sulfide mobilization due to bacterial dissolution of As-bearing minerals and its transformation in other reservoirs such as soil, sediments, and ground water .
Molecular Mechanism
Arsenic (II) Sulfide exerts its effects at the molecular level through various mechanisms. One such mechanism is through the oxidation of Fe(II) and resistance mechanisms such as methylation and detoxification against the toxic effect of As(III) .
Temporal Effects in Laboratory Settings
It is known that the biotransformation and redox reactions often interconnect the biogeochemical cycles .
Metabolic Pathways
Arsenic (II) Sulfide is involved in various metabolic pathways. The microbial redox metabolism of carbon, iron, nitrogen, and sulphur greatly influences the bioavailability of arsenic species .
Subcellular Localization
It is known that it can influence various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Arsenic (II) sulfide can be synthesized through various methods. One common approach involves the direct combination of elemental arsenic and sulfur at high temperatures. Another method includes the precipitation of arsenic (II) sulfide from an aqueous solution containing arsenic (III) ions and sulfide ions .
Industrial Production Methods: In industrial settings, arsenic (II) sulfide is often produced as a by-product of the smelting of ores containing arsenic. The process involves the reduction of arsenic trioxide with sulfur or hydrogen sulfide gas. This method ensures the efficient recovery of arsenic (II) sulfide while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Arsenic (II) sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Arsenic (II) sulfide can be oxidized to form arsenic trioxide (As₂O₃) and sulfur dioxide (SO₂) when exposed to oxygen at elevated temperatures.
Reduction: It can be reduced to elemental arsenic and hydrogen sulfide (H₂S) in the presence of reducing agents such as hydrogen gas.
Substitution: Arsenic (II) sulfide reacts with halogens to form arsenic halides and sulfur.
Major Products Formed:
Oxidation: Arsenic trioxide (As₂O₃) and sulfur dioxide (SO₂)
Reduction: Elemental arsenic and hydrogen sulfide (H₂S)
Substitution: Arsenic halides and sulfur
Comparaison Avec Des Composés Similaires
Arsenic (II) sulfide can be compared with other arsenic sulfides and related compounds:
Arsenic Trisulfide (As₂S₃):
Arsenic Pentasulfide (As₂S₅): This compound has a different structure and is less commonly used.
Tetraarsenic Tetrasulfide (As₄S₄): Found in minerals like realgar and pararealgar, it shares some properties with arsenic (II) sulfide but has distinct structural differences.
Arsenic (II) sulfide stands out due to its unique combination of properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
1303-32-8 |
|---|---|
Formule moléculaire |
As2S2 |
Poids moléculaire |
213.97 |
Origine du produit |
United States |
Q1: What are the potential applications of Arsenic(II) sulfide in nanomedicine?
A1: Arsenic(II) sulfide, in its bulk form known as realgar, has been used in traditional Chinese medicine for its various medicinal properties. Recent research has focused on its nanocrystal form, which exhibits unique optical and biological properties. Studies suggest potential applications in cancer treatment, taking advantage of the enhanced cytotoxic effects of nanosized realgar. Furthermore, Arsenic(II) sulfide nanocrystals have shown promise in bioimaging due to their size-dependent fluorescence, ranging from UV to blue, and their two-photon fluorescence properties. [, , , ]
Q2: How are Arsenic(II) sulfide quantum dots synthesized, and what are their optical properties?
A2: Arsenic(II) sulfide quantum dots can be synthesized through various methods, including a wet process from its bulk form. This involves dissolving bulk Arsenic(II) sulfide in ethylenediamine to form a cluster solution, which is then transformed into nanocrystals through a controlled process in protic polar solvents. [, ] These nanocrystals exhibit size-dependent fluorescence, ranging from UV to blue, making them attractive for applications like bioimaging. [, ] They also exhibit two-photon fluorescence, enhancing their potential in deep-tissue imaging. [, ]
Q3: What is the mechanism of the anti-cancer activity of Arsenic(II) sulfide nanoparticles?
A3: While traditional Arsenic(II) sulfide (realgar) has been used for its medicinal properties, recent research suggests that its nanoparticle form induces ferroptosis in cancer cells. [] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism makes Arsenic(II) sulfide nanoparticles a promising area of study for developing novel cancer treatments.
Q4: Are there any analytical techniques specific to studying Arsenic(II) sulfide nanoparticles?
A5: Various analytical techniques are employed to characterize and quantify Arsenic(II) sulfide nanoparticles. Transmission electron microscopy (TEM) allows visualization of the nanoparticle morphology and size distribution. [] Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are used to study their optical properties, particularly their size-dependent fluorescence. [, ] Additionally, techniques like dynamic light scattering (DLS) can provide information on the hydrodynamic size and stability of these nanoparticles in solution.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


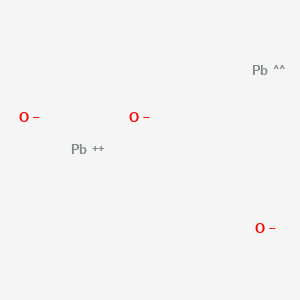
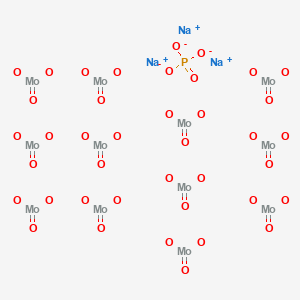
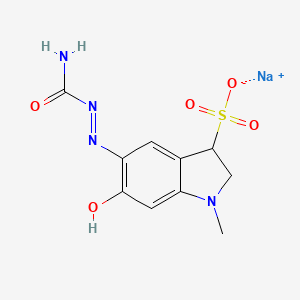
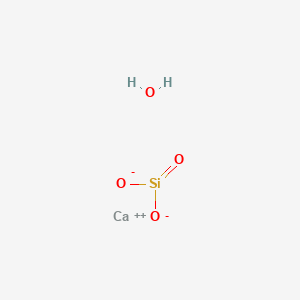
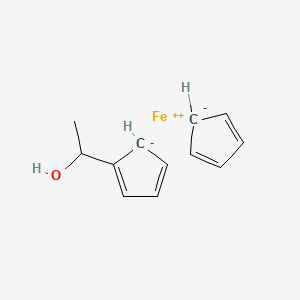
![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)

